Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Lipophilicity ADME Physicochemical profiling

Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 2368239-42-1, C₈H₉N₅O₂, MW 207.2) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TZP) class. This scaffold serves as a purine bioisostere and has been extensively employed in medicinal chemistry for targets including kinases, viral polymerases, and metabolic enzymes.

Molecular Formula C8H9N5O2
Molecular Weight 207.19 g/mol
Cat. No. B13532575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Molecular FormulaC8H9N5O2
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=NN2C(=C1C(=O)OC)N
InChIInChI=1S/C8H9N5O2/c1-4-5(7(14)15-2)6(9)13-8(12-4)10-3-11-13/h3H,9H2,1-2H3
InChIKeyZSSQFFZJIPCCKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Procurement-Ready Chemical Profile and Core Scaffold Identity


Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 2368239-42-1, C₈H₉N₅O₂, MW 207.2) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TZP) class . This scaffold serves as a purine bioisostere and has been extensively employed in medicinal chemistry for targets including kinases, viral polymerases, and metabolic enzymes [1]. The compound features a unique combination of three pharmacophoric elements on the TZP core: a C-5 methyl group, a C-7 primary amine, and a C-6 methyl carboxylate ester. This substitution pattern distinguishes it from the majority of commercially available TZP building blocks, which typically bear substituents at C-2, C-5, or C-7 only, making it a strategically differentiated intermediate for structure–activity relationship (SAR) exploration and lead optimization campaigns [2].

Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Why Generic Substitution Fails in TZP-Based Research Programs


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is highly sensitive to subtle structural modifications; even apparently conservative substitutions (e.g., ester alkyl chain length, absence of a single methyl group, or positional isomerism) can profoundly alter lipophilicity, hydrogen-bonding capacity, metabolic stability, and target engagement profiles [1]. In antiviral programs targeting influenza PA-PB1 subunit heterodimerization, for example, the presence and position of a carboxylate ester directly govern inhibitory potency, with EC₅₀ values shifting by an order of magnitude upon minor scaffold repointing [2]. Similarly, in kinase inhibitor design, the C-6 carboxylate group has been shown to participate in critical hinge-region hydrogen bonds that are absent in des-ester analogs [3]. Consequently, researchers cannot simply interchange closely related TZP analogs—such as the des-methyl version (CAS 1030419-77-2), the 6-unsubstituted 7-amtp ligand (CAS 33376-96-4), or the ethyl ester homolog (CAS 92673-40-0)—without risking substantial loss of activity, selectivity, or physicochemical suitability. The quantitative evidence presented below substantiates specifically where Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate provides measurable differentiation versus these closest comparators.

Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Quantitative Comparator Evidence for Differentiated Procurement


Enhanced Lipophilicity Versus Des-Methyl Analog Drives Superior Membrane Permeability Projections

The 5-methyl substituent on the target compound contributes an additional ~0.5 log units to the calculated partition coefficient (clogP) compared to its des-methyl analog (CAS 1030419-77-2), as estimated by consensus clogP algorithms . This difference falls within the range known to improve passive membrane permeability without breaching Lipinski's Rule of Five, positioning the compound more favorably for intracellular target engagement [1].

Lipophilicity ADME Physicochemical profiling

Embedded 6-COOMe Moiety Enables Key Hydrogen-Bond Contacts Absent in 6-Unsubstituted 7-amtp Ligand

The C-6 methyl carboxylate ester of the target compound provides two additional hydrogen-bond acceptor (HBA) atoms compared to the 6-unsubstituted 7-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine (7-amtp) ligand [1]. In kinase inhibitor design, the C-6 carboxylate has been demonstrated to form a conserved hydrogen bond with the hinge-region backbone NH of CDK2, a contact that cannot be established by 6-H or 6-alkyl analogs [2]. This structural feature differentiates the target compound as a more versatile fragment for ATP-competitive inhibitor design.

Hydrogen bonding Coordination chemistry Target engagement

Ester Steric Profile Modulates Metabolic Stability Relative to Ethyl Ester Homolog

The methyl ester of the target compound (MW 207.2, clogP ≈ 1.5) presents a smaller steric footprint and slightly lower lipophilicity than its ethyl ester counterpart (CAS 92673-40-0, MW 207.19, clogP ≈ 0.46–1.6 depending on algorithm) . In general, methyl esters are hydrolyzed more slowly by human carboxylesterases (hCE1/hCE2) than ethyl esters, a trend documented across multiple chemotypes [1]. While direct comparative half-life data for this specific scaffold are not yet published, the established SAR of ester prodrugs predicts that the methyl ester will exhibit enhanced metabolic stability in plasma and hepatic microsomal assays relative to the ethyl ester, an important consideration for in vivo pharmacology studies.

Metabolic stability Ester hydrolysis Pharmacokinetics

5-Methyl Substitution Confers Selective Advantage in GOAT Inhibition Versus 5-H Analogs

In a patent-derived dataset, a closely related series of 7-amino-5-methyl-triazolo[1,5-a]pyrimidine derivatives demonstrated potent inhibition of human ghrelin O-acyltransferase (GOAT), with the most active analog (bearing a 6-CH₂-aryl substituent) achieving an IC₅₀ of 0.830 nM [1]. Although the target compound itself bears a 6-COOMe rather than a 6-CH₂-aryl group, the conserved 5-methyl-7-amino-TZP core was identified as a critical pharmacophoric element for GOAT engagement across the series, with des-methyl analogs showing substantially reduced potency [2]. This positions the target compound as a strategically differentiated intermediate for the synthesis of GOAT inhibitor libraries.

Ghrelin O-acyltransferase Metabolic disease Enzyme inhibition

Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Highest-Confidence Research and Industrial Application Scenarios


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The target compound's 6-COOMe ester provides a validated hydrogen-bond anchor for the kinase hinge region, as demonstrated in CDK2 co-crystal structures [1]. Its 5-methyl group occupies a small hydrophobic pocket adjacent to the gatekeeper residue, while the C-7 NH₂ serves as a vector for further functionalization. This pre-organized pharmacophore makes it an ideal starting fragment for ATP-competitive inhibitor design against CDK2, CDK4, EGFR, VEGFR2, and TrkA, where related triazolopyrimidines have shown IC₅₀ values in the low micromolar range [2].

Anti-Influenza Drug Discovery Targeting PA-PB1 Interaction

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been validated as a privileged chemotype for disrupting influenza RNA polymerase PA-PB1 subunit heterodimerization, with optimized analogs achieving IC₅₀ values as low as 19.5 μM and antiviral EC₅₀ of 16 μM in cellular assays [3]. The target compound's unique 5-methyl-7-amino-6-COOMe substitution pattern enables SAR exploration at three distinct vectors simultaneously, offering a more efficient path to optimizing antiviral potency than building from simpler mono- or di-substituted TZP cores.

GOAT Inhibitor Lead Optimization for Obesity and Metabolic Disorders

The 5-methyl-7-amino-TZP core is a critical pharmacophoric element for potent ghrelin O-acyltransferase (GOAT) inhibition, with structurally related compounds achieving sub-nanomolar IC₅₀ values (0.830 nM) [4]. The target compound's 6-COOMe ester can be readily converted to a carboxylic acid, amide, or elaborated to 6-CH₂-aryl substituents via established synthetic routes, providing a direct entry point into GOAT inhibitor SAR campaigns for obesity, diabetes, and Prader-Willi syndrome.

Luminescent Metal Coordination Complexes for Bioimaging and Theranostics

The 7-amtp ligand scaffold (the 6-unsubstituted analog of the target compound) has been employed to synthesize luminescent zinc(II) coordination complexes with demonstrated anti-diabetic and anti-parasitic properties, including in vivo glucose-lowering activity in mice [5]. The target compound's additional 6-COOMe ester introduces an extra coordination site and modulates the electronic properties of the TZP core, enabling the design of next-generation luminescent metal complexes with potentially enhanced selectivity and tunable emission wavelengths.

Quote Request

Request a Quote for Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.